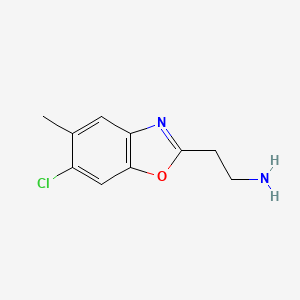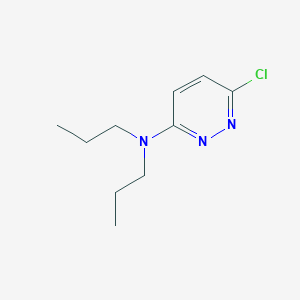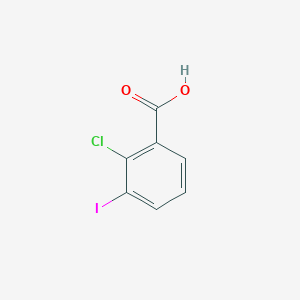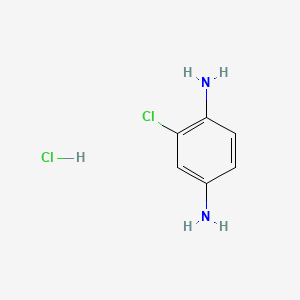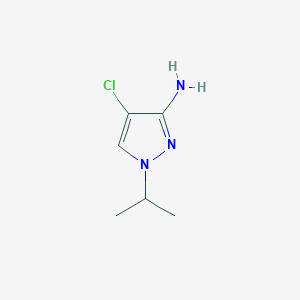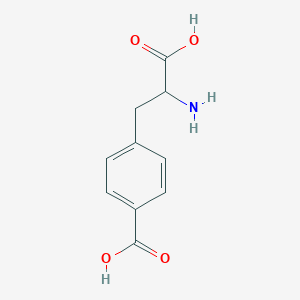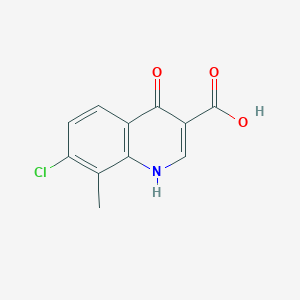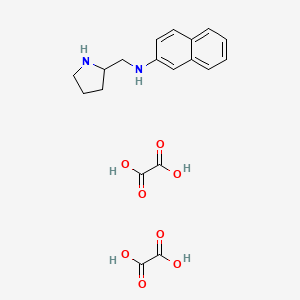
N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PMND has been studied extensively due to its wide range of biological activities and potential applications in the medical and pharmaceutical fields. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. PMND has also been used as a potential therapeutic agent for Alzheimer’s disease, as it has been shown to reduce the levels of the amyloid-beta peptide in the brain. Additionally, PMND has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters dopamine and serotonin in the brain. PMND has also been studied as a potential therapeutic agent for depression, as it has been shown to increase the levels of these neurotransmitters in the brain.
Mecanismo De Acción
PMND has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. PMND binds to the active site of the enzyme and prevents it from breaking down acetylcholine. Additionally, PMND has been shown to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters dopamine and serotonin in the brain. PMND binds to the active site of the enzyme and prevents it from breaking down these neurotransmitters.
Biochemical and Physiological Effects
PMND has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitters acetylcholine, dopamine, and serotonin in the brain. Additionally, PMND has been shown to reduce the levels of the amyloid-beta peptide in the brain, which is a potential therapeutic agent for Alzheimer’s disease. PMND has also been shown to reduce inflammation, regulate the immune system, and act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using PMND in laboratory experiments is its wide range of biological activities and potential applications in the medical and pharmaceutical fields. Additionally, PMND is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using PMND in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of PMND. One potential direction is the development of PMND-based drugs for the treatment of Alzheimer’s disease, depression, and other neurological disorders. Additionally, PMND could be used as an anti-inflammatory agent and as an antioxidant. Another potential direction is the development of PMND-based drugs for the treatment of cancer, as PMND has been shown to have anti-tumor activity. Additionally, PMND could be used as an insecticide, as it has been shown to have insecticidal activity. Finally, PMND could be used as a potential therapeutic agent for the treatment of drug addiction, as it has been shown to have anti-addictive properties.
Safety and Hazards
Propiedades
IUPAC Name |
oxalic acid;N-(pyrrolidin-2-ylmethyl)naphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.2C2H2O4/c1-2-5-13-10-14(8-7-12(13)4-1)17-11-15-6-3-9-16-15;2*3-1(4)2(5)6/h1-2,4-5,7-8,10,15-17H,3,6,9,11H2;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOKGSAYYIRCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




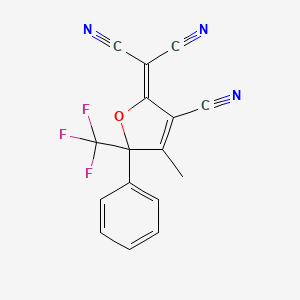
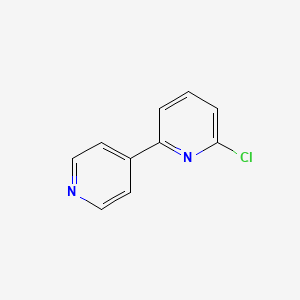
![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)
![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)
![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)
